molecular formula C11H11ClN2O2 B7576009 2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide

2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide

Cat. No. B7576009
M. Wt: 238.67 g/mol
InChI Key: QJTSJIARCLWBQA-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a white crystalline solid that has a molecular weight of 256.75 g/mol. This compound is also known by its chemical name, 2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide, and its CAS number is 118292-41-4.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide is not fully understood. However, it is believed to act by modulating the activity of neurotransmitter receptors in the brain, particularly the GABA-A receptor. This modulation results in an increase in inhibitory neurotransmission, which can help to reduce seizure activity and alleviate symptoms of anxiety disorders and neuropathic pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide have been extensively studied in animal models. This compound has been shown to increase the levels of GABA in the brain, which can help to reduce seizure activity and alleviate symptoms of anxiety disorders and neuropathic pain. It has also been shown to reduce the levels of glutamate, which is a major excitatory neurotransmitter in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide is its potent anticonvulsant activity. This makes it a valuable tool for studying the mechanisms underlying epilepsy and other seizure disorders. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research involving 2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide. One area of interest is the development of more water-soluble analogs of this compound, which could improve its bioavailability and make it easier to administer in experimental settings. Another area of interest is the investigation of the potential of this compound as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Overall, the potential applications of 2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide in the field of medicinal chemistry make it a promising area for future research.

Synthesis Methods

The synthesis of 2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide involves the reaction between 2-ethylbenzoxazole-5-carboxylic acid and thionyl chloride in the presence of triethylamine. This reaction results in the formation of 2-chloro-5-(2-ethylbenzoxazol-5-yl)acetyl chloride, which is then reacted with ammonia to yield 2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide.

Scientific Research Applications

2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy. This compound has also been investigated for its potential as a treatment for neuropathic pain and anxiety disorders.

properties

IUPAC Name

2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-11-14-8-5-7(13-10(15)6-12)3-4-9(8)16-11/h3-5H,2,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTSJIARCLWBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide

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